![molecular formula C15H26N2O3 B7595616 N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide
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Overview
Description
N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide, commonly known as HOCPCA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HOCPCA is a selective agonist of the G protein-coupled receptor GPR55, which is found in the central nervous system and peripheral tissues.
Mechanism of Action
HOCPCA is a selective agonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is expressed in the central nervous system and peripheral tissues, and its activation has been linked to a range of physiological processes, including pain perception, inflammation, and cell proliferation. HOCPCA has been shown to activate GPR55 in a dose-dependent manner, leading to downstream signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects
HOCPCA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in various animal models of pain, including inflammatory pain and neuropathic pain. HOCPCA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, HOCPCA has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
HOCPCA has several advantages for lab experiments. It is a selective agonist of the GPR55 receptor, which allows for the investigation of the specific effects of GPR55 activation. HOCPCA is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of HOCPCA in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. In addition, the use of animal models may not fully reflect the effects of HOCPCA in humans.
Future Directions
There are several future directions for the investigation of HOCPCA. One area of research is the potential use of HOCPCA as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the downstream signaling pathways activated by GPR55 activation, which may provide insights into the physiological processes regulated by GPR55. Additionally, the development of more selective GPR55 agonists may allow for the investigation of the specific effects of GPR55 activation in different physiological contexts.
Synthesis Methods
The synthesis of HOCPCA involves the reaction of 2-oxoazepan-1-yl acetic acid with 2-(hydroxymethyl)cyclohexanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields HOCPCA as a white solid with a melting point of 140-145°C.
Scientific Research Applications
HOCPCA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. HOCPCA has also been investigated for its potential as a treatment for various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-13-7-4-3-6-12(13)10-16-14(19)11-17-9-5-1-2-8-15(17)20/h12-13,18H,1-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNCKPLPWKLIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NCC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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